tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate
CAS No.: 1346447-18-4
Cat. No.: VC2562701
Molecular Formula: C13H17ClN2O4
Molecular Weight: 300.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346447-18-4 |
|---|---|
| Molecular Formula | C13H17ClN2O4 |
| Molecular Weight | 300.74 g/mol |
| IUPAC Name | tert-butyl N-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(17)16-6-8-9(14)7-15-11-10(8)18-4-5-19-11/h7H,4-6H2,1-3H3,(H,16,17) |
| Standard InChI Key | ZRAIPVZWCABVSF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C2C(=NC=C1Cl)OCCO2 |
Introduction
tert-Butyl ((7-chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is a complex organic compound featuring a unique combination of structural elements, including a chloro-substituted pyridine derivative, a carbamate functional group, and a tert-butyl moiety. This compound is characterized by its potential pharmacological effects and chemical reactivity, which are influenced by its structural components.
Synthesis and Chemical Reactions
The synthesis of tert-Butyl ((7-chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methyl)carbamate can be approached through various methods, often involving the use of mixed carbonates or carbonylation reactions. For instance, di(2-pyridyl) carbonate (DPC) and N,N'-disuccinimidyl carbonate (DSC) are efficient reagents for alkoxycarbonylation reactions, which can be used to form carbamates from amines .
Synthesis Methods
| Method | Reagents | Conditions |
|---|---|---|
| Alkoxycarbonylation | DPC or DSC, Triethylamine | Mild conditions |
| Curtius Rearrangement | Di-tert-butyl dicarbonate, Sodium azide | Presence of tetrabutylammonium bromide and zinc(II) triflate |
Biological Activity and Potential Applications
Compounds with similar structural motifs have been studied for various pharmacological properties. The biological activity of tert-Butyl ((7-chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is likely influenced by its structural components, including the chloro-substituted pyridine and carbamate functionalities.
Potential Applications
-
Pharmacological Studies: Interaction studies involving this compound could focus on understanding its mechanism of action and therapeutic potential.
-
Medicinal Chemistry: The compound's unique structure may enhance its reactivity and biological profile, making it a candidate for drug design and development.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Chloroquinoline | Chlorine-substituted quinoline | Known for antimalarial properties |
| Tert-butyl carbamate | Simple carbamate with tert-butyl | Commonly used in organic synthesis |
| Pyridazinone derivatives | Pyridine ring with carbonyl groups | Exhibits diverse biological activities |
The uniqueness of tert-Butyl ((7-chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methyl)carbamate lies in its combination of a chloro-substituted dioxin and a carbamate functionality, which may enhance its reactivity and biological profile compared to other compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume